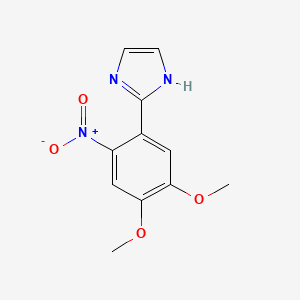
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . It is characterized by the presence of an imidazole ring substituted with a 4,5-dimethoxy-2-nitrophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
These reactions are often carried out in solvent-free conditions using catalysts such as Brønsted acidic ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can yield various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
Wirkmechanismus
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dimethoxyphenyl)imidazole: Lacks the nitro group, resulting in different chemical reactivity.
2-(4-Nitrophenyl)imidazole: Lacks the methoxy groups, affecting its solubility and reactivity.
2-Phenylimidazole: A simpler structure with different chemical and biological properties.
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research applications .
Biologische Aktivität
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12N4O4
- Molecular Weight : 252.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group in the compound plays a crucial role in its mechanism, as it can undergo reduction under hypoxic conditions, leading to the generation of reactive intermediates that can damage cellular components such as DNA and proteins .
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of nitroimidazoles exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and parasites.
- Case Study : A study demonstrated that certain nitroimidazole derivatives showed comparable efficacy to standard treatments against Trypanosoma cruzi, the causative agent of Chagas disease .
-
Anticancer Potential
- The compound has been investigated for its potential anticancer effects, particularly through its ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies indicated that this compound can inhibit cell proliferation in several cancer cell lines by disrupting microtubule dynamics similar to known anticancer agents .
- Enzyme Inhibition
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| Benznidazole | High | Moderate | No |
| Delamanid | Moderate | High | Yes |
Eigenschaften
Molekularformel |
C11H11N3O4 |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-5-7(11-12-3-4-13-11)8(14(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
UUKNMZRLOMVTGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=NC=CN2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















